molecular formula C10H13FO B3217371 1-(4-Fluoro-3-methylphenyl)propan-1-ol CAS No. 1178144-58-5

1-(4-Fluoro-3-methylphenyl)propan-1-ol

Cat. No.: B3217371
CAS No.: 1178144-58-5
M. Wt: 168.21 g/mol
InChI Key: DGBHNVFEOLPHQH-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that can exist in different enantiomeric forms. This compound is characterized by the presence of a fluoro group and a methyl group attached to a phenyl ring, along with a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-3-methylphenyl)propan-1-ol typically involves the reduction of the corresponding ketone, 1-(4-Fluoro-3-methylphenyl)propan-1-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction is typically carried out under high pressure and temperature to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-)

Major Products Formed

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular functions. The fluoro and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluoro-3-methylphenyl)propan-1-one
  • 1-(4-Fluoro-3-methylphenyl)propanoic acid
  • 1-(4-Fluoro-3-methylphenyl)propane

Uniqueness

1-(4-Fluoro-3-methylphenyl)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the fluoro group enhances its reactivity and stability, while the chiral center allows for enantiomer-specific interactions in biological systems .

Properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h4-6,10,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBHNVFEOLPHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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